molecular formula C44H60N4O10 B1140550 (7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione CAS No. 100324-63-8

(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione

Cat. No.: B1140550
CAS No.: 100324-63-8
M. Wt: 805.0 g/mol
InChI Key: RZEXSKXQNAZHMZ-GXZIAACASA-N
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Description

The LM 565 is a general-purpose phase-locked loop integrated circuit. It contains a stable, highly linear voltage-controlled oscillator for low distortion frequency modulation demodulation and a double-balanced phase detector with good carrier suppression. The LM 565 is widely used in applications such as data and tape synchronization, modems, frequency modulation demodulation, frequency synthesizers, tone decoding, frequency multiplication and division, and telemetry receivers .

Scientific Research Applications

The LM 565 phase-locked loop has numerous applications in scientific research and industry:

    Data and Tape Synchronization: Ensures accurate timing and synchronization in data storage and retrieval systems.

    Modems: Used in modems for frequency shift keying demodulation and other communication protocols.

    Frequency Modulation Demodulation: Demodulates frequency-modulated signals in communication systems.

    Frequency Synthesizers: Generates precise frequencies for use in communication and measurement equipment.

    Tone Decoding: Decodes specific tones in telecommunication systems.

    Frequency Multiplication and Division: Used in applications requiring frequency multiplication or division, such as signal processing and communication systems.

    Telemetry Receivers: Receives and processes telemetry signals in remote sensing and monitoring applications

Mechanism of Action

Biochemical Analysis

Biochemical Properties

25-O-Deacetyl Rifabutin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its effect is based on blocking the DNA-dependent RNA-polymerase of bacteria . This interaction inhibits mycobacterial protein synthesis, making it crucial in research focusing on understanding the intricacies of bacterial ribosome interaction .

Cellular Effects

25-O-Deacetyl Rifabutin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it interacts with bacterial RNA polymerase but does not inhibit the mammalian enzyme .

Molecular Mechanism

The mechanism of action of 25-O-Deacetyl Rifabutin involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits DNA-dependent RNA polymerase activity in susceptible cells .

Metabolic Pathways

25-O-Deacetyl Rifabutin is involved in certain metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Preparation Methods

The LM 565 is manufactured using standard semiconductor fabrication processes. The integrated circuit is typically produced using silicon-based technology, involving photolithography, doping, etching, and metallization steps to create the various components and interconnections on a silicon wafer. The final product is then packaged in a metal can or dual-in-line package for use in electronic circuits .

Chemical Reactions Analysis

Comparison with Similar Compounds

    LM 567: Tone decoder phase-locked loop.

    CD4046: Phase-locked loop with voltage-controlled oscillator and phase comparator.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 25-O-Deacetyl Rifabutin involves the conversion of Rifabutin to 25-O-Deacetyl Rifabutin through a series of chemical reactions.", "Starting Materials": [ "Rifabutin", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Rifabutin is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of Rifabutin.", "Step 2: The sodium salt of Rifabutin is then treated with acetic acid to form 25-O-Deacetyl Rifabutin.", "Step 3: The product is then purified by recrystallization from a mixture of methanol and water.", "Step 4: The final product is obtained as a white crystalline solid." ] }

CAS No.

100324-63-8

Molecular Formula

C44H60N4O10

Molecular Weight

805.0 g/mol

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione

InChI

InChI=1S/C44H60N4O10/c1-21(2)20-48-17-15-44(16-18-48)46-32-29-30-38(52)27(8)40-31(29)41(54)43(9,58-40)57-19-14-28(56-10)24(5)36(50)26(7)37(51)25(6)35(49)22(3)12-11-13-23(4)42(55)45-34(39(30)53)33(32)47-44/h11-14,19,21-22,24-26,28,35-37,46,49-53H,15-18,20H2,1-10H3/b12-11+,19-14+,23-13-,45-34?/t22-,24+,25+,26-,28-,35-,36+,37+,43-/m0/s1

InChI Key

RZEXSKXQNAZHMZ-GXZIAACASA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)O)/C

SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)C(C)(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)O)C

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)O)C

Synonyms

25-O-Deacetyl-1’,4-didehydro-1-deoxy-1,4-dihydro-5’-(2-methylpropyl)-1-oxorifamycin XIV;  25-Hydroxy Rifabutin;  25-O-Deacetylrifabutin;  25-O-Desacetylrifabutin;  Antibiotic LM 565;  LM 565;  _x000B_

Origin of Product

United States
Customer
Q & A

Q1: What is 25-O-Deacetyl Rifabutin and how does it relate to Rifabutin?

A1: 25-O-Deacetyl Rifabutin is a major metabolite of the antimycobacterial drug Rifabutin (4-deoxo-3,4-[2-spiro-(N-isobutyl-4-piperidyl)]-(1H)-imidazo-(2,5-dihydro)-rifamycin S). This means that Rifabutin is transformed into 25-O-Deacetyl Rifabutin within the body, primarily through metabolic processes in the liver. []

Q2: How is 25-O-Deacetyl Rifabutin excreted from the body?

A2: Studies using radiolabeled Rifabutin have shown that 25-O-Deacetyl Rifabutin, along with other metabolites and unchanged Rifabutin, is excreted through both urine and feces. [] In humans, it is primarily found in urine. []

Q3: In which species has 25-O-Deacetyl Rifabutin been detected as a metabolite of Rifabutin?

A3: Research indicates that 25-O-Deacetyl Rifabutin has been identified in the urine of both rats and humans following Rifabutin administration. [, , ] Interestingly, it was not detected in rabbit or monkey urine. []

Q4: Are there other known metabolites of Rifabutin besides 25-O-Deacetyl Rifabutin?

A4: Yes, several other metabolites of Rifabutin have been identified. 31-OH Rifabutin is a major metabolite found in various species, including rats, rabbits, monkeys, and humans. [] Other metabolites include 27-O-demethyl-rifabutin, 32-hydroxy-rifabutin, and 20-hydroxy-rifabutin. [] Additionally, N-isobutyl-4-hydroxy-piperidine is a significant polar metabolite observed in both rats and humans. []

Q5: What analytical techniques are used to identify and quantify Rifabutin and its metabolites?

A6: Researchers utilize a combination of techniques to study Rifabutin metabolism. These include radio-high-pressure liquid chromatography (radio-HPLC) to separate and quantify radioactive compounds in biological samples. [, ] Mass spectrometry (MS) techniques like direct inlet MS and electrospray ionization-MS are employed for structural characterization of metabolites. [, ] Additionally, nuclear magnetic resonance (NMR) spectrometry is used to confirm the structure of isolated metabolites. []

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